Palmitoylisopropylamide

Vue d'ensemble

Description

Palmitoylisopropylamide is an organic compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic analog of palmitoyl ethanolamide, incorporating isopropyl amide in place of the native ethanolamide. It is a colorless crystalline solid that is stable at room temperature and has a molecular formula of C19H39NO .

Applications De Recherche Scientifique

Palmitoylisopropylamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: It is studied for its role in inhibiting FAAH, which is involved in the metabolism of endocannabinoids.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the formulation of various industrial products, including coatings and polymers.

Mécanisme D'action

Target of Action

Palmitoylisopropylamide (PIA) is a synthetic analogue of palmitoylethanolamide . Its primary target is the fatty acid amide hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of anandamide, an endogenous cannabinoid neurotransmitter . By inhibiting FAAH, PIA prevents the metabolism of anandamide, thereby increasing its levels .

Mode of Action

PIA interacts with FAAH by inhibiting its activity . This inhibition reduces the metabolism of anandamide in cells . As a result, the levels of anandamide increase, which can then interact with cannabinoid receptors to exert its effects .

Biochemical Pathways

The primary biochemical pathway affected by PIA is the anandamide metabolic pathway . By inhibiting FAAH, PIA prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . Anandamide is involved in various physiological processes, including pain, inflammation, and mood regulation, through its interaction with cannabinoid receptors .

Result of Action

The inhibition of FAAH by PIA leads to increased levels of anandamide . This results in enhanced activation of cannabinoid receptors, which can have various effects depending on the specific physiological context . For instance, in the context of pain and inflammation, increased anandamide levels can lead to reduced pain perception and decreased inflammatory responses .

Safety and Hazards

Orientations Futures

While specific future directions for Palmitoylisopropylamide are not detailed in the available resources, one paper suggests that this compound may prove useful as a template for the design of compounds that reduce the cellular accumulation and metabolism of AEA without affecting either CB1 or CB2 receptors .

Analyse Biochimique

Biochemical Properties

Palmitoylisopropylamide interacts with FAAH, an enzyme that plays a crucial role in the degradation of anandamide . By inhibiting FAAH, this compound can potentially influence the levels of anandamide, a significant endocannabinoid in the body .

Cellular Effects

In cellular contexts, this compound has been found to reduce the metabolism of anandamide in intact C6 glioma cells . This compound also appears to exert less effect upon C6 glioma cell proliferation than other similar compounds .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with FAAH. It inhibits the metabolism of anandamide, a key endocannabinoid, by blocking FAAH . This inhibition can lead to increased levels of anandamide in the body, potentially influencing various physiological processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of anandamide, a key endocannabinoid . It interacts with FAAH, an enzyme that plays a crucial role in the degradation of anandamide . The inhibition of FAAH by this compound can potentially influence the levels of anandamide in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Palmitoylisopropylamide generally involves the following steps:

Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.

Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and product purity .

Analyse Des Réactions Chimiques

Types of Reactions

Palmitoylisopropylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other amide derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Palmitoyl Ethanolamide: A naturally occurring fatty acid amide with similar inhibitory effects on FAAH.

Anandamide: An endogenous cannabinoid that is also a substrate for FAAH.

AM404: A synthetic analog that inhibits the reuptake of anandamide.

Uniqueness

Palmitoylisopropylamide is unique in its specific structural modification, which allows it to inhibit FAAH without significantly affecting cannabinoid receptors. This makes it a valuable tool in research focused on endocannabinoid signaling and its physiological effects .

Propriétés

IUPAC Name |

N-propan-2-ylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVUGCYYQOTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Palmitoylisopropylamide affect intestinal motility?

A: this compound is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) []. FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide, which are known to inhibit intestinal motility []. By inhibiting FAAH, this compound prevents the degradation of endocannabinoids, leading to their accumulation and a subsequent decrease in intestinal motility []. This effect was observed to be reduced by the CB1 receptor antagonist rimonabant and in CB1-deficient mice, suggesting that the action of this compound on intestinal motility is mediated through the CB1 receptor pathway [].

Q2: Are there any structural analogs of this compound that exhibit similar effects on FAAH?

A: While the provided abstracts don't explicitly compare the effects of this compound analogs on FAAH, one study mentions that "homologues and analogues of Palmitoylethanolamide" were investigated for their impact on anandamide inactivation []. Palmitoylethanolamide, like this compound, is a substrate of FAAH. This suggests that exploring structural modifications within this class of compounds could yield insights into structure-activity relationships and potentially lead to the discovery of novel FAAH inhibitors with tailored properties.

Q3: What are the potential implications of understanding this compound's interaction with FAAH?

A: Research suggests that FAAH plays a crucial role in regulating intestinal motility, and its dysregulation has been linked to gastrointestinal disorders []. By inhibiting FAAH, compounds like this compound offer a potential therapeutic avenue for managing these conditions. Further investigation into the detailed mechanism of action, structure-activity relationships, and potential off-target effects of this compound and its analogs could contribute to developing new treatments for gastrointestinal motility disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

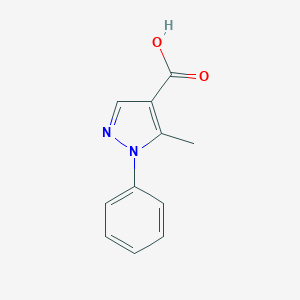

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)